REACTION_CXSMILES
|
[C:1]([C:3]1[O:4][C:5]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:6]=2[C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[N:2].B.Cl>O1CCCC1>[ClH:18].[NH2:2][CH2:1][C:3]1[O:4][C:5]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:6]=2[C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:4.5|
|
Name
|
|
Quantity
|
0.008 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1OC2=C(C1C1=CC=CC=C1)C=C(C=C2)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Treat 2.0 g
|
Type
|
TEMPERATURE
|
Details
|
Reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
TEMPERATURE
|
Details
|
reflux for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
Evaporate the solution to dryness
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in 50 ml of ethanol
|
Type
|
ADDITION
|
Details
|
Add 30 ml of ethanol saturated with hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
Dry the precipitate
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC=1OC2=C(C1C1=CC=CC=C1)C=C(C=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |